Cas no 5398-16-3 (2-(4-Methylbenzyl)benzoic acid)

2-(4-Methylbenzyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(4-Methylbenzyl)benzoic acid
- 2-(4-methylbenzyl)benzoic acid(SALTDATA: FREE)
- 2-[(4-methylphenyl)methyl]benzoic acid
- 2-p-Tolubenzyl-benzoesaeure
- 2-p-Xylyl-benzoesaeure
- AKOS022184383
- SMR001547279
- MFCD00559267
- 2-(4-Methyl-benzyl)-benzoic acid
- CHEMBRDG-BB 5212568
- MLS002637760
- NSC4578
- CHEMBL1873586
- Oprea1_762208
- 5398-16-3
- DTXSID00277876
- HMS3087J21
- SCHEMBL4908158
- NSC-4578
-
- MDL: MFCD00559267
- インチ: InChI=1S/C15H14O2/c1-11-6-8-12(9-7-11)10-13-4-2-3-5-14(13)15(16)17/h2-9H,10H2,1H3,(H,16,17)
- InChIKey: FVHMOFPRPCTXCM-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)CC2=CC=CC=C2C(=O)O
計算された属性
- せいみつぶんしりょう: 226.09900
- どういたいしつりょう: 226.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 4.4
じっけんとくせい
- PSA: 37.30000
- LogP: 3.28400
2-(4-Methylbenzyl)benzoic acid セキュリティ情報
2-(4-Methylbenzyl)benzoic acid 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2-(4-Methylbenzyl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AG20275-1g |
2-(4-methylbenzyl)benzoic acid |
5398-16-3 | 97% | 1g |
$214.00 | 2024-04-19 | |
A2B Chem LLC | AG20275-5g |
2-(4-methylbenzyl)benzoic acid |
5398-16-3 | 97% | 5g |
$547.00 | 2024-04-19 |
2-(4-Methylbenzyl)benzoic acid 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
2-(4-Methylbenzyl)benzoic acidに関する追加情報
Recent Advances in the Study of 2-(4-Methylbenzyl)benzoic acid (CAS: 5398-16-3): A Comprehensive Research Brief
2-(4-Methylbenzyl)benzoic acid (CAS: 5398-16-3) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly due to its structural properties and biological activity. This research brief aims to synthesize the latest findings on this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential.
Recent literature indicates that 2-(4-Methylbenzyl)benzoic acid has been investigated for its role as an intermediate in the synthesis of more complex pharmaceutical agents. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the development of non-steroidal anti-inflammatory drugs (NSAIDs), owing to its ability to modulate cyclooxygenase (COX) enzymes. The compound's unique structure allows for selective inhibition of COX-2, which is associated with reduced gastrointestinal side effects compared to traditional NSAIDs.
In addition to its anti-inflammatory properties, 2-(4-Methylbenzyl)benzoic acid has shown promise in oncology research. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited potent anti-proliferative effects against certain cancer cell lines, including breast and colon cancer. The mechanism appears to involve the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR axis, which is often dysregulated in cancer.
The synthesis and optimization of 2-(4-Methylbenzyl)benzoic acid have also been a focus of recent research. Advanced techniques such as microwave-assisted synthesis and green chemistry approaches have been employed to improve yield and reduce environmental impact. For instance, a 2023 paper in Organic Process Research & Development detailed a solvent-free method for producing the compound with high purity and efficiency, which could facilitate its large-scale production for pharmaceutical applications.
Despite these advancements, challenges remain in the clinical translation of 2-(4-Methylbenzyl)benzoic acid. Pharmacokinetic studies have revealed issues related to bioavailability and metabolic stability, prompting further research into prodrug strategies and formulation technologies. Recent work published in European Journal of Pharmaceutical Sciences (2024) explored the use of nanoparticle-based delivery systems to enhance the compound's solubility and targeted delivery.
In conclusion, 2-(4-Methylbenzyl)benzoic acid (CAS: 5398-16-3) represents a versatile scaffold with significant potential in drug discovery. Ongoing research continues to uncover its multifaceted biological activities and refine its synthetic pathways. Future studies should focus on addressing the pharmacokinetic limitations and exploring its therapeutic efficacy in preclinical models, paving the way for potential clinical applications.
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